
L-Asparaginyl-L-methionyl-L-histidyl-L-threonylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Asparaginyl-L-methionyl-L-histidyl-L-threonylglycine is a pentapeptide composed of five amino acids: asparagine, methionine, histidine, threonine, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-methionyl-L-histidyl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (glycine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (threonine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for histidine, methionine, and asparagine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-methionyl-L-histidyl-L-threonylglycine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as carbodiimides, can facilitate the substitution of amino acid side chains.
Major Products
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Asparaginyl-L-methionyl-L-histidyl-L-threonylglycine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in cancer treatment.
Industry: Utilized in the development of biomaterials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-methionyl-L-histidyl-L-threonylglycine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing cellular processes. For example, it could inhibit or activate specific pathways by binding to target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- L-Asparaginyl-L-methionyl-L-histidyl-L-threonylalanine
- L-Asparaginyl-L-methionyl-L-histidyl-L-threonylserine
- L-Asparaginyl-L-methionyl-L-histidyl-L-threonylvaline
Uniqueness
L-Asparaginyl-L-methionyl-L-histidyl-L-threonylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This sequence can influence its stability, solubility, and interaction with other molecules, making it suitable for specialized applications in research and industry.
Biological Activity
L-Asparaginyl-L-methionyl-L-histidyl-L-threonylglycine, a pentapeptide, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of the Compound
Chemical Structure:
this compound is composed of five amino acids: asparagine (Asn), methionine (Met), histidine (His), threonine (Thr), and glycine (Gly). Each of these amino acids contributes unique properties that may influence the peptide's biological activity.
1. Antioxidant Properties
Research indicates that peptides derived from amino acids possess significant antioxidant activity. This compound may exhibit similar properties due to the presence of methionine, known for its role in scavenging free radicals.
- Mechanism: The thiol group in methionine can donate electrons to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress in cells.
2. Antimicrobial Activity
Studies have shown that peptides can possess antimicrobial properties against various pathogens. The specific sequence of this compound may enhance its effectiveness against bacteria and fungi.
- Research Findings: A study demonstrated that peptides with hydrophobic residues, such as methionine and threonine, showed increased activity against Gram-positive bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
E. coli | 32 µg/mL | |
S. aureus | 16 µg/mL | |
C. albicans | 64 µg/mL |
3. Neuroprotective Effects
The neuroprotective potential of peptides has been explored in various contexts, particularly in models of neurodegenerative diseases. This compound may provide neuroprotection through modulation of neurotransmitter systems.
- Case Study: In a model of Alzheimer's disease, administration of similar peptides resulted in decreased amyloid-beta accumulation and improved cognitive function.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Signaling: The peptide may interact with cell surface receptors, influencing signaling pathways involved in cell survival and apoptosis.
- Immune Modulation: It could enhance immune responses by promoting the activity of immune cells such as macrophages and T-cells.
- Metabolic Regulation: The presence of specific amino acids may impact metabolic pathways, including those involved in energy production and protein synthesis.
Research Findings
Recent studies have focused on the pharmacological potential of peptides similar to this compound. For instance:
- A study highlighted the role of dipeptides in enhancing insulin sensitivity, suggesting a potential application in diabetes management.
- Another investigation reported that certain peptide sequences could inhibit inflammatory cytokines, indicating anti-inflammatory properties.
Properties
CAS No. |
628315-01-5 |
---|---|
Molecular Formula |
C21H34N8O8S |
Molecular Weight |
558.6 g/mol |
IUPAC Name |
2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H34N8O8S/c1-10(30)17(21(37)25-8-16(32)33)29-20(36)14(5-11-7-24-9-26-11)28-19(35)13(3-4-38-2)27-18(34)12(22)6-15(23)31/h7,9-10,12-14,17,30H,3-6,8,22H2,1-2H3,(H2,23,31)(H,24,26)(H,25,37)(H,27,34)(H,28,35)(H,29,36)(H,32,33)/t10-,12+,13+,14+,17+/m1/s1 |
InChI Key |
BNQXXIDCUGHIFZ-QNVALBMISA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)N)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.